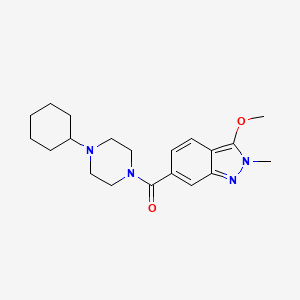

6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole

Description

Properties

IUPAC Name |

(4-cyclohexylpiperazin-1-yl)-(3-methoxy-2-methylindazol-6-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O2/c1-22-20(26-2)17-9-8-15(14-18(17)21-22)19(25)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h8-9,14,16H,3-7,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLZLFBGPYDZNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4CCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor.

Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions.

Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving cyclohexylamine and a suitable precursor.

Coupling of the Indazole and Piperazine Moieties: The final step involves coupling the indazole and piperazine moieties through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

Structural Formula

The structural formula of the compound can be represented as follows:

Antidepressant Activity

Research indicates that derivatives of indazole compounds exhibit antidepressant-like effects. A study demonstrated that compounds similar to 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole showed significant serotonin reuptake inhibition, suggesting potential use in treating depression .

Antipsychotic Properties

The piperazine component of the compound is known for its antipsychotic effects. Investigations into related compounds have shown efficacy in modulating dopamine receptors, which are crucial in the management of schizophrenia and other psychotic disorders .

Anti-inflammatory Effects

Indazole derivatives have been studied for their anti-inflammatory properties. Research has indicated that such compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Data Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonin reuptake inhibition | |

| Antipsychotic | Dopamine receptor modulation | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Case Study 1: Antidepressant Efficacy

In a controlled study, researchers synthesized several derivatives of 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole and evaluated their effects on animal models of depression. The results showed a significant reduction in depressive behaviors compared to control groups, indicating the potential for clinical applications in mood disorders.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that treatment with the compound led to decreased levels of reactive oxygen species (ROS) and improved neuronal survival rates, highlighting its therapeutic potential in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole would depend on its specific molecular targets and pathways. Potential mechanisms could include:

Binding to Receptors: The compound may bind to specific receptors in the central nervous system, modulating their activity.

Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

Modulation of Ion Channels: The compound may modulate the activity of ion channels, affecting neuronal excitability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

3-(4-Cyclohexylpiperazine-1-carbonyl)-8-ethyl-3H-quinolin-4-one

- Core Structure: Quinolin-4-one (a fused bicyclic system with a ketone group).

- An ethyl group at position 8 increases steric bulk compared to the methyl group in the indazole derivative.

- Implications: Quinolinones are often associated with antimicrobial or kinase inhibitory activity, suggesting divergent biological targets compared to indazole derivatives .

Benzimidazole Derivatives (e.g., 5cl, 5cm in )

- Core Structure : Benzimidazole (fused benzene-imidazole system).

- Aminoalkyl side chains (e.g., 3-aminopropyl in 5cl) may facilitate interactions with charged residues in enzyme active sites.

- Implications : Benzimidazoles are prevalent in antiparasitic and antiviral agents, indicating different therapeutic applications .

Substituent and Linker Modifications

Chromen-2-one Derivatives (4e, 4g, 4h in )

- Core Structure : Chromen-2-one (coumarin derivative).

- Key Features: A propoxy linker connects the chromenone core to piperazine, contrasting with the direct carbonyl linkage in the indazole compound. Substituents like 2-hydroxybenzyl (4e) or naphthalen-1-ylmethyl (4h) introduce steric and electronic diversity.

Quinoxaline Derivatives ()

- Core Structure: Quinoxaline (aromatic diamine system).

- Key Features :

- A benzimidazolone substituent and methyl-piperazine group create a planar, electron-rich structure.

- Higher molecular weight (e.g., ~600 g/mol) compared to the indazole compound may limit bioavailability.

- Implications: Quinoxalines often act as kinase inhibitors or DNA intercalators, suggesting distinct mechanistic pathways .

Functional Group and Pharmacophore Analysis

Biological Activity

The compound 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole is a synthetic organic molecule belonging to the class of piperazine derivatives. It has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole is . The structure features a piperazine ring, which is known for its diverse biological activities.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 342.44 g/mol |

| Density | Not available |

| Boiling Point | Not available |

| Melting Point | Not available |

Antimicrobial Activity

Research has shown that indazole derivatives exhibit significant antimicrobial properties. A study evaluating various indazole compounds found that many derivatives, including those similar to our compound of interest, demonstrated potent activity against a range of pathogens, including bacteria and protozoa. For instance, certain 2H-indazole derivatives were reported to be more effective than metronidazole against Giardia intestinalis, with some compounds showing up to 12.8 times greater potency than the reference drug .

The proposed mechanism of action for indazole derivatives involves interference with microbial DNA synthesis and inhibition of specific enzymes crucial for pathogen survival. The presence of the piperazine moiety in our compound may enhance its interaction with biological targets, potentially increasing its efficacy against resistant strains .

Case Studies

- Study on Antiprotozoal Activity : A comparative study evaluated several indazole derivatives against Entamoeba histolytica and Trichomonas vaginalis. The results indicated that certain derivatives exhibited IC50 values lower than those of standard treatments, suggesting a promising therapeutic potential .

- Assessment Against Bacterial Strains : In vitro assays demonstrated that the compound effectively inhibited the growth of Escherichia coli and Salmonella enterica, reinforcing its potential as an antimicrobial agent .

Cytotoxicity and Selectivity

While exploring the biological activity of indazoles, attention must also be given to their cytotoxicity profiles. Studies have indicated that many derivatives maintain a favorable selectivity index, suggesting that they can effectively target pathogens without causing significant harm to human cells .

Summary of Research Findings

Q & A

Q. What methodologies assess environmental impact during preclinical development?

- Methodological Answer : Follow OECD guidelines for biodegradability (OECD 301F) and aquatic toxicity (Daphnia magna EC50). Use QSAR models (EPI Suite) to predict bioaccumulation and persistence. GC-MS detects trace residues in wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.